molecular formula C31H21N B8506624 Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-

Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-

Cat. No.: B8506624
M. Wt: 407.5 g/mol
InChI Key: XIVGVZAODOUFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- is a useful research compound. Its molecular formula is C31H21N and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H21N

Molecular Weight

407.5 g/mol

IUPAC Name

7,7-diphenyl-5H-indeno[2,1-b]carbazole

InChI

InChI=1S/C31H21N/c1-3-11-21(12-4-1)31(22-13-5-2-6-14-22)27-17-9-7-15-23(27)25-19-26-24-16-8-10-18-29(24)32-30(26)20-28(25)31/h1-20,32H

InChI Key

XIVGVZAODOUFIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C5C(=C4)C6=CC=CC=C6N5)C7=CC=CC=C7

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 ml of pivalic acid are added to 15 g of (9,9-diphenyl-9H-fluoren-2-yl)phenylamine (36.6 mmol), 0.9 g of palladium(II)acetate (3.66 mmol) and 0.5 g of potassium carbonate (3.66 mmol), and the mixture is stirred at 120° C. for 9 h. After this time, 0.9 g of palladium(II)acetate (3.66 mmol) is added, and the mixture is stirred at 120° C. for a further 9 h. 200 ml of dichloromethane and 0.1 M Na2CO3 solution are then added. The mixture is partitioned between water and dichloromethane, the aqueous phase is extracted three times with dichloromethane, and the combined organic phases are dried over Na2SO4 and evaporated in a rotary evaporator. The residue is recrystallised from toluene/heptane. The yield is 6 g (14.6 mmol, 40%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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